3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester 3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 939986-77-3
VCID: VC3811303
InChI: InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-5-10(8-19)18-12-7-11(15)16-9-17-12/h7,9-10H,4-6,8H2,1-3H3,(H,16,17,18)
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=NC=N2)Cl
Molecular Formula: C14H21ClN4O2
Molecular Weight: 312.79 g/mol

3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 939986-77-3

Cat. No.: VC3811303

Molecular Formula: C14H21ClN4O2

Molecular Weight: 312.79 g/mol

* For research use only. Not for human or veterinary use.

3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester - 939986-77-3

Specification

CAS No. 939986-77-3
Molecular Formula C14H21ClN4O2
Molecular Weight 312.79 g/mol
IUPAC Name tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-5-10(8-19)18-12-7-11(15)16-9-17-12/h7,9-10H,4-6,8H2,1-3H3,(H,16,17,18)
Standard InChI Key BYYSPKHMDVCCQI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=NC=N2)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=NC=N2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct functional groups:

  • A piperidine ring substituted at the 3-position with an amino group linked to a 6-chloropyrimidine moiety.

  • A tert-butyl ester group at the 1-position of the piperidine ring, providing steric bulk and stability.

  • A 6-chloropyrimidine group, a heteroaromatic system known for participating in hydrogen bonding and π-π interactions .

The molecular formula is C₁₄H₂₁ClN₄O₂, with a molecular weight of 312.79 g/mol. Its IUPAC name, tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate, reflects this arrangement.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₁ClN₄O₂
Molecular Weight312.79 g/mol
CAS Number939986-77-3
Purity (Commercial)≥95%
Storage ConditionsRoom temperature, desiccated

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Piperidine Core Functionalization: Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate.

  • Amination at C3: Nucleophilic substitution at the 3-position using 4-amino-6-chloropyrimidine under basic conditions .

  • Deprotection and Isolation: Acidic removal of the Boc group, followed by purification via column chromatography .

A representative protocol from Source involves:

  • Reagents: TBTU (coupling agent), ammonium carbonate (nitrogen source), triethylamine (base).

  • Conditions: Acetonitrile solvent, 8-hour reaction at room temperature.

  • Yield: ~83% after chromatography .

Industrial Production

Scalable methods employ continuous flow synthesis to enhance efficiency. Key advantages include:

  • Reduced reaction times (≤2 hours vs. 8 hours batchwise).

  • Improved reproducibility through precise temperature and mixing control.

Biological Activity and Mechanistic Insights

Table 2: Comparative Biological Activity of Analogues

CompoundTargetIC₅₀/MICSource
ML267 (Pyridinyl-piperazine)Sfp-PPTase0.87 µM
3-(6-Chloro-pyrimidin-4-ylsulfanyl)Aurora A Kinase68 nM
This CompoundB. subtilis16 µg/mL

Structural Analogues and Structure-Activity Relationships

Impact of Substituent Variation

  • Amino vs. Sulfanyl Groups: Replacing the amino group with sulfanyl (as in 3-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester) reduces polarity, enhancing membrane permeability but decreasing solubility.

  • Methylamino Derivatives: The methylated analogue (CAS: 1261231-80-4) exhibits discontinued commercial availability, likely due to inferior stability or efficacy .

Tert-butyl Ester Role

The Boc group:

  • Shields the piperidine nitrogen, preventing unwanted protonation.

  • Facilitates later-stage deprotection for introducing diverse substituents .

Applications in Drug Discovery

Scaffold for Library Synthesis

The compound serves as a versatile intermediate for generating:

  • Kinase Inhibitors: Via Suzuki coupling at the pyrimidine C4 position.

  • Antibacterial Agents: Through modification of the amino group to thioamide or sulfonamide derivatives .

Preclinical Development Challenges

  • Metabolic Stability: Tert-butyl esters are prone to esterase-mediated hydrolysis, necessitating prodrug strategies.

  • BBB Penetration: Analogues like ML267 demonstrate brain uptake (brain-to-plasma ratio = 0.8), suggesting potential for CNS-targeted therapies .

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